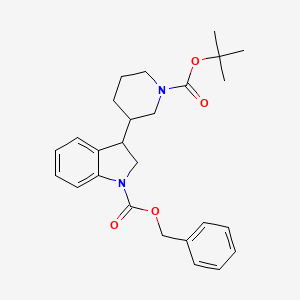
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate
説明
- The piperidine ring is introduced through a nucleophilic substitution reaction. A suitable piperidine derivative, such as 3-piperidinol, can be reacted with the indoline core under basic conditions.
Protection with tert-Butoxycarbonyl Group:
- The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Coupling Reaction:
- The final step involves coupling the protected piperidine-indoline intermediate with benzyl chloroformate to form the desired compound. This reaction is usually carried out in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The indoline core can undergo oxidation to form indole-2,3-diones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, room temperature.
Major Products:
- **
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate typically involves multiple steps:
-
Formation of the Indoline Core:
- The indoline core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
生物活性
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate (often abbreviated as Boc-piperidine-indoline) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indoline core, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is with a molecular weight of approximately 436.55 g/mol .
The biological activity of this compound is primarily attributed to its structural components:
- Indoline Core : Known for its role in various biological activities, including anti-cancer properties.
- Piperidine Ring : Often involved in receptor binding and modulation, particularly in the context of neurotransmitter systems.
The Boc group can be cleaved in vivo, releasing the active form of the compound, which may interact with various molecular targets such as enzymes and receptors, modulating their activity .
Anticancer Properties
Research indicates that compounds with indoline structures exhibit significant anticancer activity. For instance, derivatives similar to Boc-piperidine-indoline have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study : A study on structurally related indoline compounds demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Neuropharmacological Effects
The piperidine moiety is associated with neuropharmacological effects. This compound has been investigated for its potential as a small molecule modulator of neurotransmitter receptors, particularly in the context of anxiety and depression .
Research Findings : In vitro studies have shown that benzyl-piperidines can act as antagonists for specific chemokine receptors, which are involved in inflammatory responses and neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Research Applications
This compound serves as an important intermediate in medicinal chemistry for synthesizing new therapeutic agents targeting neurological disorders and cancers. Its unique structure allows it to be a versatile building block in organic synthesis.
特性
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLQCIGJAGOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















